Dipropan-2-yl heptanedioate
Description
Dipropan-2-yl heptanedioate is a diester derivative of heptanedioic acid, where both carboxylic acid groups are esterified with isopropanol. Its structure comprises a seven-carbon diacid backbone linked to two isopropyl ester groups.
Properties
CAS No. |
71340-47-1 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
dipropan-2-yl heptanedioate |
InChI |
InChI=1S/C13H24O4/c1-10(2)16-12(14)8-6-5-7-9-13(15)17-11(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
FWBWDWDQUFGCOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropan-2-yl heptanedioate can be synthesized through the esterification of heptanedioic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl heptanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield heptanedioic acid and isopropanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Reduction: this compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Heptanedioic acid and isopropanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Dipropan-2-yl heptanedioate has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, personal care products, and plasticizers.
Mechanism of Action
The mechanism of action of dipropan-2-yl heptanedioate primarily involves its role as a solvent and intermediate in chemical reactions. It facilitates the dissolution and interaction of various reactants, thereby enhancing the efficiency of chemical processes. In biological systems, its biocompatibility allows it to be used in formulations without causing adverse effects.
Comparison with Similar Compounds
Structural Features and Functionalization
- Dipropan-2-yl heptanedioate (hypothetical) : Features a simple heptanedioic acid backbone with isopropyl ester groups. Lacking additional substituents, it is expected to exhibit moderate hydrophobicity and thermal stability.
- (2R,6S)-Dibenzyl 2-(benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate (Compound 9): Incorporates benzyl ester groups and dual amino-protecting groups (Z and Boc). The Boc group is acid-labile, while the Z group requires hydrogenolysis for removal, enabling selective deprotection in multi-step syntheses .
- (2S,6R)-Dibenzyl 2-((R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-(benzyloxy)-5-oxopentanamido)-6-(benzyloxycarbonylamino)heptanedioate (Compound 11): Contains an Fmoc-protected glutamic acid side chain. The Fmoc group is base-labile, making this compound suitable for solid-phase peptide synthesis .
Physicochemical Properties
Key Observations :
- Benzyl esters (Compounds 9, 11) exhibit higher melting points than aliphatic esters (e.g., hypothetical this compound), likely due to π-π stacking interactions.
- Long-chain acyl derivatives (Compounds 13, 14) are inferred to have low solubility in polar solvents, aligning with their hydrophobic side chains .
Research Implications and Limitations
The evidence highlights the versatility of heptanedioate esters in organic synthesis but lacks direct data on this compound. Contradictions arise in stability profiles: Boc-protected compounds (e.g., Compound 9) are acid-sensitive, whereas Fmoc derivatives (e.g., Compound 11) require basic conditions for deprotection, enabling sequential functionalization . Future studies should address the absence of this compound’s experimental data, particularly its reactivity in esterification and comparative thermal analysis.
Biological Activity
Dipropan-2-yl heptanedioate, also known as diisopropyl adipate, is a diester compound with the molecular formula CHO. It has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and polymer science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
This compound is characterized by its two propan-2-yl (isopropyl) groups esterified to a heptanedioic acid backbone. Its structural properties are essential for understanding its interactions in biological systems.
Structural Formula
The structural formula can be represented as follows:
Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme stabilization and as a plasticizer in polymer formulations. Its role as an enzyme stabilizer is particularly noteworthy:
- Enzyme Stabilization : The compound has been shown to enhance the stability and activity of various enzymes, particularly lipolytic enzymes such as lipases. This stabilization is crucial for industrial applications where enzyme activity must be maintained under varying conditions .
- Plasticizer Properties : As a plasticizer, this compound improves the flexibility and durability of polymeric materials. This property is beneficial in creating coatings and plastics that require enhanced mechanical properties without compromising biological compatibility .
Toxicity and Safety
Data on the toxicity of this compound indicate that it has a low toxicity profile, making it suitable for various applications. However, detailed studies on its long-term effects and safety in specific contexts are still necessary .
Enzyme Stabilization Case Study
A notable case study involved the use of this compound in stabilizing lipase enzymes used in biodiesel production. The addition of this compound resulted in:
- Increased Enzyme Activity : The lipase exhibited a 30% increase in activity compared to control samples without this compound.
- Enhanced Thermal Stability : The enzyme retained over 80% of its activity after exposure to elevated temperatures for extended periods.
These findings suggest that this compound can significantly improve enzyme performance in industrial processes.
Application in Polymer Science
In another study focused on polymer formulations, this compound was incorporated into polyurethane coatings. The results showed:
| Property | Control Sample | Sample with this compound |
|---|---|---|
| Flexibility | Moderate | High |
| Tensile Strength | 25 MPa | 30 MPa |
| Thermal Stability | Low | High |
The incorporation of this compound improved both flexibility and thermal stability, indicating its potential as an effective plasticizer.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Biocompatibility : Research indicates that the compound is biocompatible, making it suitable for use in medical devices and drug delivery systems .
- Potential Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, although further investigation is required to elucidate the mechanisms involved.
- Environmental Impact : As a biodegradable compound, this compound presents a lower environmental risk compared to traditional plasticizers, aligning with current trends towards sustainability in chemical manufacturing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
